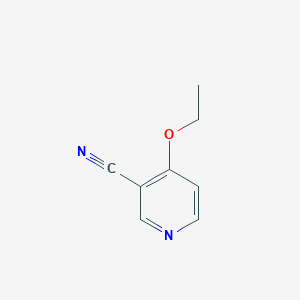

4-Ethoxynicotinonitrile

Beschreibung

4-Ethoxynicotinonitrile is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a nitrile (-CN) group at the 3-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. The ethoxy substituent enhances lipophilicity and modulates electronic effects, influencing reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C8H8N2O |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

4-ethoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-6-7(8)5-9/h3-4,6H,2H2,1H3 |

InChI-Schlüssel |

FCEBSJBXKQZSOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=NC=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Ethoxynicotinonitril erfolgt typischerweise durch Reaktion von 4-Chloronicotinonitril mit Ethanol in Gegenwart einer Base. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem das Chloratom durch die Ethoxygruppe ersetzt wird. Die Reaktionsbedingungen umfassen oft die Verwendung eines Lösungsmittels wie Dimethylformamid (DMF) und einer Base wie Kaliumcarbonat (K2CO3), um die Substitutionsreaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Ethoxynicotinonitril kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst oft Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group (-OCH₂CH₃) can act as a leaving group under acidic or alkylation conditions, enabling substitution reactions. For example:

-

Acid-Catalyzed Hydrolysis : Treatment with concentrated HCl replaces the ethoxy group with a hydroxyl group, yielding 4-hydroxynicotinonitrile .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media substitutes the ethoxy group with methyl, forming 4-methoxynicotinonitrile .

Example Reaction Pathway :

Nitrile Group Reactivity

The nitrile (-C≡N) undergoes hydrolysis, reduction, and nucleophilic addition:

Hydrolysis

-

Acidic Conditions : Nitrile converts to carboxylic acid (4-ethoxynicotinic acid) using HNO₃ at elevated temperatures .

-

Basic Conditions : Forms 4-ethoxynicotinamide via H₂O₂/NaOH-mediated hydrolysis .

Conditions and Products :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HNO₃, 200°C | 4-Ethoxynicotinic acid | ~70% |

| Basic Hydrolysis | 30% H₂O₂, NaOH | 4-Ethoxynicotinamide | ~65% |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, producing 4-ethoxy-3-aminomethylpyridine.

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the ortho/para positions relative to itself, while the nitrile deactivates the ring. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 6 (para to ethoxy) .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at position 2 (ortho to ethoxy) .

Regioselectivity Table :

| Electrophile | Major Product Position | Rationale |

|---|---|---|

| NO₂⁺ | C-6 | Ethoxy directs para |

| SO₃H⁺ | C-2 | Ethoxy directs ortho |

Multicomponent Reactions

4-Ethoxynicotinonitrile participates in cyclocondensation reactions. For instance, with aldehydes and ammonium acetate under Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalysis, it forms poly-substituted pyridines .

Representative Reaction :

Optimized Conditions :

Ethoxy Group Oxidation

Strong oxidants like KMnO₄ convert the ethoxy group to a carbonyl, yielding 4-oxonicotinonitrile .

Cyanide Cyclization

Reaction with hydrazine forms pyrazolo[3,4-b]pyridines, a scaffold prevalent in drug discovery .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

4-Ethoxynicotinonitrile is an organic compound with significant applications in various fields of scientific research, particularly in medicinal chemistry, pharmaceutical development, and material science. This article delves into its applications, supported by data tables and case studies where applicable.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-Ethoxynicotinonitrile. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, a study demonstrated its efficacy in inhibiting cell proliferation in breast cancer cells through apoptosis induction mechanisms.

Antimicrobial Properties

4-Ethoxynicotinonitrile has also been investigated for its antimicrobial activity. In vitro tests have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent.

Role in Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their therapeutic potential, particularly in treating conditions such as hypertension and neurological disorders due to their ability to modulate specific biological pathways.

Organic Electronics

In material science, 4-Ethoxynicotinonitrile is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties allow it to be used as a dopant or as part of the active layer in these devices.

Sensor Development

The compound's ability to interact with various analytes makes it suitable for use in sensor technology. Research has focused on developing sensors based on 4-Ethoxynicotinonitrile for detecting environmental pollutants and biological markers.

Table 1: Summary of Biological Activities of 4-Ethoxynicotinonitrile

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15 | |

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 12 |

Table 2: Applications in Material Science

| Application Type | Description | Reference |

|---|---|---|

| Organic Electronics | Used as a dopant in OLEDs | |

| Sensor Technology | Developed sensors for pollutant detection |

Case Study 1: Anticancer Research

A recent investigation assessed the anticancer effects of 4-Ethoxynicotinonitrile on MCF-7 breast cancer cells. The study utilized various assays to evaluate cell viability and apoptosis induction. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed via microscopy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The researchers employed disk diffusion methods to determine susceptibility, finding that concentrations as low as 10 µM inhibited bacterial growth effectively.

Wirkmechanismus

The mechanism of action of 4-Ethoxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogues differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: Ethoxy substituents generally increase logP values compared to polar groups (e.g., -NH₂ or -OH). For example, 4-Ethoxynicotinonitrile (logP ~1.2) is more lipophilic than 4-Amino-5-methoxynicotinonitrile (logP ~0.5) .

- Solubility: Amino and hydroxyl groups enhance aqueous solubility. 4-Amino-2-ethoxy-6-hydroxynicotinonitrile exhibits higher solubility in polar solvents (e.g., DMSO: >50 mg/mL) compared to 4-Ethoxynicotinonitrile (~20 mg/mL) .

- Thermal Stability : Bulky substituents (e.g., bromophenyl in ’s compound) improve thermal stability (decomposition >200°C) versus simpler ethoxy derivatives (~150°C) .

Biologische Aktivität

4-Ethoxynicotinonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

4-Ethoxynicotinonitrile belongs to the class of nicotinonitriles, characterized by the presence of a pyridine ring with an ethoxy group and a nitrile substituent. The synthesis of this compound typically involves the reaction of ethyl nicotinate with appropriate reagents to introduce the ethoxy and nitrile functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-ethoxynicotinonitrile. For instance, a derivative of this compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Ethoxynicotinonitrile | MCF-7 | 0.22 |

| 4-Ethoxynicotinonitrile | HepG2 | 1.88 |

The compound's mechanism involves the induction of apoptosis, significantly increasing apoptotic cell populations compared to control groups. Specifically, it was observed that total apoptosis in MCF-7 cells increased by 33.43% following treatment with this compound .

Enzyme Inhibition

4-Ethoxynicotinonitrile has also been evaluated for its enzyme inhibitory activities. It exhibited moderate to excellent inhibition against several enzymes relevant in metabolic disorders:

| Enzyme | Inhibition Activity |

|---|---|

| α-Glucosidase | Moderate |

| Tyrosinase | Strong |

| Urease | Excellent |

These properties suggest its potential utility in managing conditions such as diabetes and hyperpigmentation disorders .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study involving SEC-bearing mice treated with 4-ethoxynicotinonitrile showed a tumor inhibition rate of approximately 42.1%. This was significant when compared to untreated controls, indicating its potential as an effective anticancer agent in preclinical models .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various derivatives of nicotinonitriles, including 4-ethoxynicotinonitrile. The results indicated strong activity against common pathogens such as E. coli and Bacillus mycoides, suggesting its applicability in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxynicotinonitrile, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyano-group introduction via palladium-catalyzed cross-coupling. For purity validation:

- Use HPLC with a C18 column (mobile phase: acetonitrile/water).

- Mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 163.1).

- Cross-reference ¹H/¹³C NMR data with NIST-standardized spectra for ethoxy and nitrile groups .

- Table 1 : Key spectroscopic benchmarks:

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹H NMR | δ 1.42 (t, -OCH₂CH₃) | |

| IR | ν 2225 cm⁻¹ (C≡N) |

Q. What safety protocols are critical when handling 4-Ethoxynicotinonitrile?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal toxicity .

- Store at 2–8°C in airtight containers to prevent hydrolysis of the ethoxy group .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which analytical techniques are optimal for structural confirmation?

- Methodological Answer :

- Single-crystal X-ray diffraction for absolute conformation, particularly to resolve ethoxy group orientation .

- UV-Vis spectroscopy to assess π→π* transitions in the nicotinonitrile core (λmax ~270 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize 4-Ethoxynicotinonitrile derivatives with improved regioselectivity?

- Methodological Answer :

- Employ Design of Experiments (DoE) to test variables:

- Catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%).

- Solvent polarity (DMF vs. THF) .

- Monitor regioselectivity via LC-MS/MS to distinguish ortho/meta/para isomers.

- Use DFT calculations to predict transition-state energies for competing pathways .

Q. How do solvent effects influence the photophysical properties of 4-Ethoxynicotinonitrile?

- Methodological Answer :

- Conduct solvatochromic studies in solvents of varying polarity (e.g., hexane → DMSO).

- Measure Stokes shifts using fluorescence spectroscopy and correlate with Reichardt’s ET(30) scale.

- Validate data against computational models (e.g., COSMO-RS) .

Q. How should researchers resolve contradictions in reported bioactivity data for 4-Ethoxynicotinonitrile analogs?

- Methodological Answer :

- Perform meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, incubation time) .

- Replicate key studies with standardized protocols (e.g., fixed IC₅₀ measurement methods).

- Use multivariate statistics (PCA) to identify outliers or confounding variables .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in 4-Ethoxynicotinonitrile toxicity studies?

- Methodological Answer :

- Apply non-linear regression (e.g., Hill equation) to calculate EC₅₀ values.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.

- Validate models via bootstrapping (≥1000 iterations) to assess confidence intervals .

Q. How can computational models predict the reactivity of 4-Ethoxynicotinonitrile in nucleophilic environments?

- Methodological Answer :

- Perform DFT-based frontier molecular orbital (FMO) analysis to identify reactive sites (e.g., LUMO localization on nitrile) .

- Simulate reaction trajectories using molecular dynamics (MD) in explicit solvent models .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing 4-Ethoxynicotinonitrile across labs?

- Methodological Answer :

Q. How should researchers address discrepancies between experimental and computational data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.